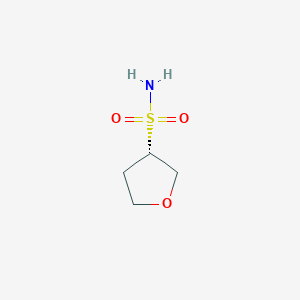![molecular formula C15H20ClNO4S B13347192 tert-Butyl 7-(chlorosulfonyl)-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate](/img/structure/B13347192.png)
tert-Butyl 7-(chlorosulfonyl)-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 7-(chlorosulfonyl)-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate: is an organic compound that belongs to the class of azepines. Azepines are seven-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a tert-butyl ester group, a chlorosulfonyl group, and a benzo-fused azepine ring.
Vorbereitungsmethoden
The synthesis of tert-Butyl 7-(chlorosulfonyl)-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate involves several steps. One common method includes the following steps :
Formation of the Azepine Ring: The synthesis begins with the formation of the azepine ring through a cyclization reaction. This can be achieved by reacting an appropriate precursor, such as an aminophenol or aminothiophenol, with a suitable reagent under controlled conditions.
Introduction of the Chlorosulfonyl Group: The chlorosulfonyl group is introduced by reacting the azepine intermediate with chlorosulfonyl isocyanate or a similar reagent.
Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
tert-Butyl 7-(chlorosulfonyl)-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate undergoes various chemical reactions, including :
Substitution Reactions: The chlorosulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonyl derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation can lead to the formation of sulfonic acid derivatives, while reduction can yield sulfonyl hydrides.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents .
Wissenschaftliche Forschungsanwendungen
tert-Butyl 7-(chlorosulfonyl)-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate has several scientific research applications :
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Material Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Organic Synthesis: The compound serves as a versatile building block in organic synthesis, enabling the construction of complex molecular architectures.
Wirkmechanismus
The mechanism of action of tert-Butyl 7-(chlorosulfonyl)-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate involves its interaction with specific molecular targets . The chlorosulfonyl group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can modulate the activity of the target proteins, resulting in various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 7-(chlorosulfonyl)-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate can be compared with other similar compounds, such as :
tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols: These compounds also contain a tert-butyl group and exhibit similar chemical reactivity but differ in their core structure and specific applications.
tert-Butyl-substituted indolo[2,3-b]quinoxalines: These compounds share the tert-butyl group and are used in medicinal chemistry for their biological activity.
tert-Butyl-substituted hetero-donor TADF compounds: These compounds are used in the development of organic light-emitting diodes (OLEDs) and exhibit unique photophysical properties.
The uniqueness of this compound lies in its specific combination of functional groups and its versatility in various chemical reactions and applications .
Eigenschaften
Molekularformel |
C15H20ClNO4S |
|---|---|
Molekulargewicht |
345.8 g/mol |
IUPAC-Name |
tert-butyl 7-chlorosulfonyl-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate |
InChI |
InChI=1S/C15H20ClNO4S/c1-15(2,3)21-14(18)17-8-6-11-4-5-13(22(16,19)20)10-12(11)7-9-17/h4-5,10H,6-9H2,1-3H3 |
InChI-Schlüssel |
BKLJZSFGJLFLQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2=C(CC1)C=C(C=C2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


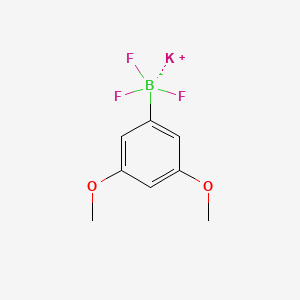

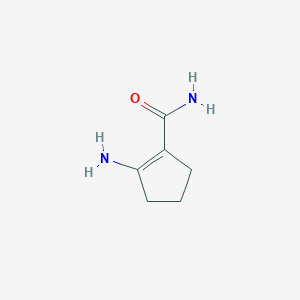
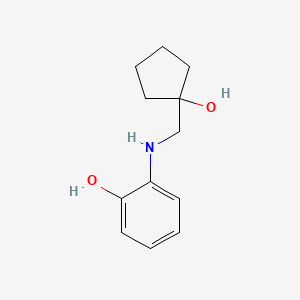
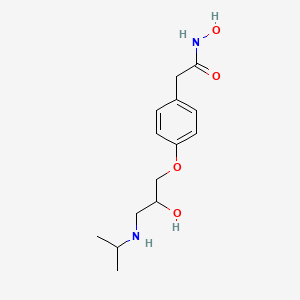
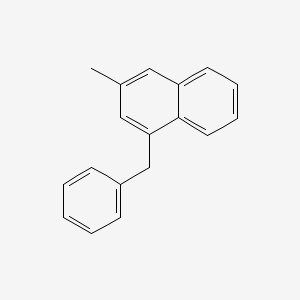
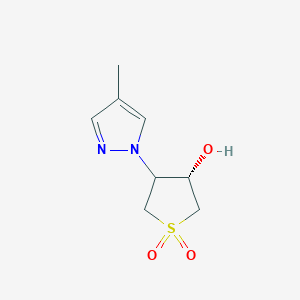
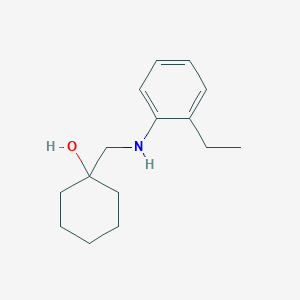
![3-{[(4-Aminophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol](/img/structure/B13347155.png)

![2'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13347172.png)
![Phenyl (4-(benzo[d]isoxazol-3-yl)piperidin-1-yl)carbamate](/img/structure/B13347175.png)
